molecular formula C17H17NO2 B2605930 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one CAS No. 439148-58-0

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one

Cat. No. B2605930
CAS RN: 439148-58-0
M. Wt: 267.328
InChI Key: PANOEHAZOBSAPS-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is a compound that features a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors, in combination with a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .

Scientific Research Applications

  • Melanin-Concentrating Hormone Receptor 1 Antagonist for Obesity Treatment : A derivative of 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one was identified as a high-affinity ligand for Melanin-Concentrating Hormone receptor 1 (MCHr1), showing potential in treating obesity. This compound demonstrated good plasma and CNS exposure upon oral dosing in mice, indicating its efficacy in weight loss models (Souers et al., 2005).

  • Crystal Structure Analysis : The crystal structure of a related compound, 1-benzyloxy-4-methoxypyridinium perchlorate, was studied, providing insights into molecular conformations critical for various biochemical applications (Dega-Szafran et al., 1991).

  • Antioxidant Activity : Pyrrolidin-2-one derivatives have been investigated for their antioxidant properties. A study on polysubstituted 3-pyrroline-2-ones, similar in structure to this compound, revealed significant antioxidant activities, making them promising candidates for therapeutic applications (Nguyen et al., 2022).

  • Antiarrhythmic Applications : Another study analyzed the molecular structures of antiarrhythmic agents containing a bis(1-pyrrolidinylmethyl)phenol framework, which is structurally related to this compound. The research provided insights into the spatial requirements of the Na channel binding site for these compounds, which could inform the development of new antiarrhythmic drugs (Główka et al., 1991).

  • Synthetic Studies Towards Octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines : A study focused on synthesizing a key intermediate for the preparation of 1H-benzo[f]pyrrolo[3,2,1-ij]quinoline, which shares structural similarities with this compound. This research contributes to synthetic methodologies in medicinal chemistry (Zaponakis & Katerinopoulos, 2001).

Safety and Hazards

The safety data sheet for a similar compound, 1-Phenyl-2-pyrrolidinone, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to keep the product and empty container away from heat and sources of ignition .

properties

IUPAC Name

1-(4-phenylmethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17-7-4-12-18(17)15-8-10-16(11-9-15)20-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANOEHAZOBSAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20.3 g (101.9 mmol) 4-benzyloxyaniline and 9.1 ml (119.2 mmol) gamma-butyro-lactone are treated with 3 ml concentrated hydrochloric acid. The mixture is heated 20 hours to 160° C., then 5.5 hours to 200° C. After cooling, the mixture is extracted with 250 ml ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate and dried. Evaporation of the solvent and recrystallisation from diethyl ether yields 8.4 g (31%) of a brownish solid. MS: m/e=267 (M+).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
31%

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